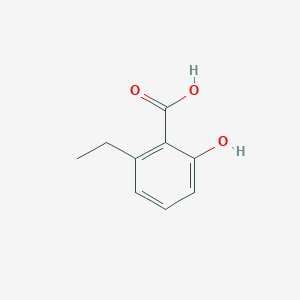

2-Ethyl-6-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUOLDCKNVWTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501068 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-42-4 | |

| Record name | 2-Ethyl-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Contextual Significance of Hydroxybenzoic Acids in Chemical and Biological Sciences

Hydroxybenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and one carboxylic acid group. mdpi.comontosight.ai Their structural simplicity belies a wide range of chemical and biological activities that have made them a subject of extensive study. mdpi.comnih.gov

In the realm of chemical sciences, hydroxybenzoic acids serve as versatile building blocks and intermediates in organic synthesis. atamanchemicals.com Their constituent functional groups—the hydroxyl and carboxylic acid moieties—allow for a variety of chemical transformations, making them valuable precursors for the synthesis of more complex molecules, including pharmaceuticals, dyes, and polymers. atamanchemicals.comrasayanjournal.co.inmarketresearch.com For instance, 4-hydroxybenzoic acid is a key component in the production of high-performance liquid crystal polymers (LCPs). atamanchemicals.commarketresearch.com

From a biological perspective, hydroxybenzoic acids are widely distributed in the plant kingdom and are known for their diverse physiological effects. researchgate.netglobalresearchonline.net These compounds are a significant subclass of phenolic acids, which are recognized for their antioxidant properties. mdpi.comnih.gov The ability of hydroxybenzoic acids to scavenge free radicals is a key mechanism behind their protective effects against oxidative stress, a factor implicated in numerous chronic diseases. mdpi.comnih.gov The number and position of the hydroxyl groups on the aromatic ring significantly influence their antioxidant efficacy. nih.gov Beyond their antioxidant capacity, various hydroxybenzoic acids have demonstrated anti-inflammatory, antimicrobial, and other biological activities, making them a focal point in pharmaceutical and nutritional research. ontosight.ainih.govresearchgate.netglobalresearchonline.net

An Overview of the Current Research Landscape on 2 Ethyl 6 Hydroxybenzoic Acid

Synthetic Approaches for this compound

The construction of the this compound scaffold can be achieved through several synthetic strategies, each with its own set of advantages and limitations.

Dehydrogenation Reactions in the Synthesis of 2,6-Disubstituted Hydroxybenzoic Acids

Dehydrogenation reactions offer a pathway to aromatize cyclic precursors, yielding substituted hydroxybenzoic acids. A notable example is the conversion of ethyl 2-oxocyclohexanecarboxylate to ethyl salicylate, a related 2-hydroxybenzoic acid derivative, using an oxoammonium salt. researchgate.net This type of oxidative functionalization highlights a potential, though not directly documented for the 2-ethyl variant, method for creating the aromatic ring system from a saturated or partially saturated carbocycle. The operational simplicity of such reactions makes them an attractive area of research for synthesizing various substituted phenolic compounds. researchgate.net

Metal-Catalyzed Organic Transformations

Metal-catalyzed reactions are fundamental in modern organic synthesis, providing efficient routes to complex molecules. Iron catalysts, for instance, have been employed in the synthesis of hydroxybenzoic acids and their esters from phenols, carbon tetrachloride, and alcohols. researchgate.net While a direct synthesis of this compound using this specific method is not explicitly detailed, the general methodology for producing substituted hydroxybenzoic acids suggests its potential applicability. researchgate.netsciforum.net These iron-catalyzed transformations often involve the formation of C-C bonds and can be adapted for various substrates. researchgate.net

Variants of the Kolbe-Schmitt Reaction for Hydroxybenzoic Acid Production

The Kolbe-Schmitt reaction is a classic and industrially significant method for the synthesis of hydroxybenzoic acids. wikipedia.orgaakash.ac.in The process traditionally involves the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures. wikipedia.orgresearchgate.net The regioselectivity of the carboxylation, yielding either the ortho or para isomer, can be influenced by the choice of the alkali metal and reaction conditions. wikipedia.orgaakash.ac.in For instance, using potassium hydroxide (B78521) tends to favor the formation of 4-hydroxybenzoic acid. wikipedia.org

To overcome the limitations of the traditional solid-gas phase Kolbe-Schmitt reaction, such as long reaction times and thermal non-uniformity, liquid-phase methods have been developed. google.com These can involve conducting the reaction in a solvent or as a slurry. One patented method describes a process for producing hydroxybenzoic acid compounds by dehydrating a phenol (B47542) compound with an excess of an alkaline metal compound at high temperatures, followed by reaction with carbon dioxide. google.com This approach aims to improve yield and purity by minimizing side product formation. google.com

Recent advancements have focused on developing Kolbe-Schmitt type reactions that can be performed under milder conditions. researchgate.netrsc.org One such development involves a suspension-based carboxylation method where sodium phenoxide is dispersed in a solvent like toluene (B28343) to react with CO2, achieving high yields of salicylic acid. researchgate.net Another approach utilizes organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to mediate the carboxylation of phenols under ambient conditions. rsc.org

| Kolbe-Schmitt Reaction Variant | Key Features | Typical Conditions | Reported Yields |

| Traditional Solid-Gas Phase | Reaction of alkali phenoxide with CO2. wikipedia.orgaakash.ac.in | High pressure (e.g., 100 atm), high temperature (e.g., 125 °C). wikipedia.org | Can be high but may suffer from side reactions. google.com |

| Liquid-Phase (Slurry) | Reaction conducted in a solvent or as a slurry to improve heat transfer and reduce side products. google.com | Temperature: 160-300°C; CO2 Pressure: 2.0-10 kgf/cm2 (G). google.com | Aims for higher purity and yield compared to solid-gas phase. google.com |

| Suspension-Based Carboxylation | Sodium phenoxide dispersed in a non-polar solvent like toluene. researchgate.net | Temperature: 225 °C; CO2 Pressure: 30 bar. researchgate.net | Up to 92.68% molar yield of salicylic acid. researchgate.net |

| Organic Base-Mediated | Uses an organic base like DBU to facilitate carboxylation under milder conditions. rsc.org | 2.0 MPa of CO2 at 30 °C. rsc.org | Up to 99% yield for resorcylic acid. rsc.org |

Emerging Green Chemistry Pathways for Synthesis

Green chemistry principles are increasingly influencing the development of synthetic methodologies to minimize environmental impact. core.ac.ukrsc.org This includes the use of renewable feedstocks, less hazardous reagents, and more efficient reaction conditions. core.ac.uk For the synthesis of hydroxybenzoic acids, green approaches could involve biocatalysis or the use of environmentally benign solvents. core.ac.uk The development of catalytic systems that operate under milder conditions, such as the organic base-mediated Kolbe-Schmitt reaction, aligns with the goals of green chemistry by reducing energy consumption. rsc.org Furthermore, the use of alkali metal salts of ethylcarbonic acid as a carboxylating reagent for phenols represents an alternative pathway for the synthesis of hydroxybenzoic acids. researchgate.net

Synthesis of this compound Derivatives

The functional groups of this compound, the carboxylic acid and the phenol, allow for a variety of derivatization reactions.

Esterification Reactions and Alkyl Ester Synthesis

Esterification is a common and important transformation of carboxylic acids. iajpr.com The synthesis of alkyl esters of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. iajpr.come-bookshelf.de Microwave irradiation can accelerate these reactions. e-bookshelf.de

Alternative methods that avoid strong acids and high temperatures have been developed. For instance, trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, provide a convenient method for esterification under mild conditions and are compatible with various functional groups. orgsyn.org Metal-catalyzed esterification is another approach. A method for synthesizing ethyl p-hydroxybenzoate, a related compound, utilizes a modified metal oxide solid superacid as a recyclable catalyst. google.com The reaction of phenols with carbon tetrachloride and alcohols in the presence of iron catalysts can also yield esters of hydroxybenzoic acids. researchgate.net

| Esterification Method | Reagents/Catalyst | Conditions | Key Advantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H2SO4). iajpr.come-bookshelf.de | Typically requires heating/reflux. iajpr.com | Well-established and uses common reagents. |

| Trialkyloxonium Salts | Trialkyloxonium tetrafluoroborate, Base. orgsyn.org | Room temperature. orgsyn.org | Mild conditions, high yields, broad substrate scope. orgsyn.org |

| Modified Solid Superacid Catalysis | Modified metal oxide solid superacid (e.g., WO3/B2O3-ZrO2), Alcohol. google.com | Reflux temperature (75-85°C). google.com | Recyclable catalyst, environmentally friendly. google.com |

| Iron-Catalyzed Esterification | Phenol, Carbon Tetrachloride, Alcohol, Iron Catalyst. researchgate.net | Varies depending on substrates. | One-pot synthesis from phenols. researchgate.net |

Halogenation and Introduction of Heteroatoms

The chemical structure of this compound allows for various modifications, including the strategic introduction of halogen atoms and other heteroatoms to alter its physicochemical properties. The primary method for introducing halogens onto the aromatic ring is through electrophilic aromatic substitution. evitachem.com The hydroxyl and carboxyl groups on the ring direct the position of substitution. Given the activating, ortho-para directing nature of the hydroxyl group and the deactivating, meta-directing nature of the carboxyl group, the regiochemistry of halogenation can be complex.

Common halogenating agents include elemental bromine or chlorine, often in the presence of a Lewis acid catalyst. evitachem.com Research into the halogenation of similar hydroxybenzoic acid structures has shown that the reaction can sometimes be accompanied by decarboxylation, particularly under harsh conditions or with excess halogenating agent. acs.org For instance, studies on other 2-hydroxybenzoic acids have noted that excessive electrophilic iodination can lead to ipso-substitution at the carboxyl group position, followed by decarboxylation to yield tri-iodinated phenols. acs.org

The introduction of heteroatoms can also be achieved as part of a larger synthetic scheme. For example, derivatives like 6-Bromo-3-fluoro-2-hydroxybenzoic acid are synthesized via multi-step processes that involve targeted halogenation and hydroxylation steps. evitachem.com Furthermore, related structures can be built up from precursors already containing the desired heteroatoms, such as the synthesis of a 6-bromo-8-chloro-2-ethyl-2H-benzo[b] jmb.or.krajol.infooxazin-3(4H)-one derivative, which involves the initial alkylation of a 2-amino-6-hydroxybenzoic acid precursor. vulcanchem.com

| Method | Description | Key Considerations | Source |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Direct introduction of halogens (e.g., Br, Cl) onto the aromatic ring using reagents like Br₂ or Cl₂. | The regioselectivity is influenced by the existing hydroxyl and ethyl substituents. Lewis acid catalysts may be required. | evitachem.com |

| Decarboxylative Halogenation | A potential side reaction or targeted transformation where halogenation is followed by the loss of the carboxylic acid group. | Can occur under conditions of excessive halogenation. The stability of the carboxyl group is a critical factor. | acs.org |

Amide Conjugate Formation and Functionalization

The carboxylic acid functional group of this compound is a prime site for derivatization, particularly through the formation of amide conjugates. This transformation is significant for modifying the molecule's biological and chemical characteristics. Amide conjugates are typically synthesized by reacting the carboxylic acid with an amine.

A prominent approach involves enzymatic synthesis, which offers high specificity and mild reaction conditions. For example, research on the biosynthesis of N-2-hydroxybenzoyl tryptamine (B22526) (2-HBT), a conjugate of 2-hydroxybenzoic acid and tryptamine, outlines a two-step enzymatic process. jmb.or.krjmb.or.kr First, the hydroxybenzoic acid is activated by the attachment of Coenzyme A (CoA), a reaction catalyzed by a hydroxybenzoic acid-CoA ligase. jmb.or.krjmb.or.kr Subsequently, an N-acyltransferase enzyme facilitates the amide bond formation between the 2-hydroxybenzoyl-CoA intermediate and the amine. jmb.or.krjmb.or.kr

Chemical synthesis methods are also widely employed. A common strategy involves activating the carboxylic acid, for instance, by converting it to an N-hydroxysuccinimide (NHS) ester using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This activated intermediate then readily reacts with an amine, such as vanillylamide, to form the desired amide conjugate. researchgate.net This method has been used to create libraries of hydroxylated benzoic acid amides for various screening purposes. researchgate.net

| Synthesis Approach | Key Reagents/Enzymes | Intermediate | Example Product | Source |

|---|---|---|---|---|

| Enzymatic Synthesis | Hydroxybenzoic acid-CoA ligase, N-acyltransferase, Amine (e.g., Tryptamine) | 2-Hydroxybenzoyl-CoA | N-2-hydroxybenzoyl tryptamine | jmb.or.krjmb.or.kr |

| Chemical Synthesis | N-hydroxysuccinimide (NHS), DCC, Amine (e.g., Vanillylamide) | NHS-activated ester | Hydroxybenzoic acid vanillylamide | researchgate.net |

Utilization as Intermediates in Complex Organic Synthesis

Substituted hydroxybenzoic acids, including this compound and its close analogues, are valuable intermediates in the synthesis of more complex molecules such as fine chemicals, pharmaceuticals, and agrochemicals. atamanchemicals.comresearchgate.net Their multifunctional nature allows them to serve as versatile building blocks.

For instance, 2-acetyl-6-hydroxybenzoic acid, a structurally similar compound, is a key intermediate in a safer, more environmentally friendly synthesis of the herbicide pyriminobac-methyl. tandfonline.com In this multi-step process, the 2-acetyl-6-hydroxybenzoic acid is first esterified with methanol (B129727) and then undergoes imidization with methoxamine (B1676408) hydrochloride before being coupled with another reactant to form the final product. tandfonline.com

In another example, derivatives of 6-hydroxybenzoic acid are synthesized from natural products like anacardic acid (from Cashew Nut Shell Liquid). ajol.info Through a series of reactions including methoxylation, hydrogenation, bromination, dehydrobromination, and ozonolysis, anacardic acid can be converted into methyl 2-formyl-6-methoxybenzoate, demonstrating the transformation of one complex substituted benzoic acid into another, which can then be used for further synthesis. ajol.info These examples underscore the role of the 6-hydroxybenzoic acid scaffold as a foundational element for constructing elaborate chemical structures. atamanchemicals.comresearchgate.net

| Starting Material/Scaffold | Key Intermediate | Final Product Class | Source |

|---|---|---|---|

| 3-Hydroxyphthalic anhydride | 2-Acetyl-6-hydroxybenzoic acid | Herbicides (Pyriminobac-methyl) | tandfonline.com |

| Anacardic Acid | Methyl 2-formyl-6-methoxybenzoate | Fine Chemicals | ajol.info |

| 2,6-Dihydroxybenzoic acid | - | Herbicides, Pharmaceutical intermediates | researchgate.net |

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is crucial for improving efficiency, increasing yield, and ensuring economic viability on an industrial scale. Methodologies such as Design of Experiments (DoE) play a central role in systematically refining reaction conditions. sci-hub.se DoE allows for the simultaneous variation of multiple factors—such as temperature, solvent volume, reagent concentration, and catalyst loading—to identify the optimal conditions for maximizing product yield and minimizing the formation of impurities. sci-hub.se This statistical approach is more efficient than one-factor-at-a-time (OFAT) optimization as it can reveal complex interactions between variables. sci-hub.se

In the context of producing hydroxybenzoic acids via microbial synthesis, several specific optimization strategies have proven effective. For the production of 4-hydroxybenzoic acid (4HBA), a structurally related compound, researchers have enhanced yields significantly by optimizing the bioprocess. nih.gov Key parameters that were adjusted include:

pH Control: Increasing the buffer pH from 8.0 to 9.0 was found to improve the conversion of L-tyrosine to 4HBA, resulting in a yield of 13.6 g/L. nih.gov

Substrate Concentration: Systematically testing different starting concentrations of the precursor (L-tyrosine) helped identify the optimal level that maximizes production without causing substrate inhibition. nih.gov

Fed-Batch Fermentation: A fed-batch strategy, where the substrate is added incrementally during the reaction, has been used to achieve higher final product concentrations. ijrdt.org This method avoids the potential toxicity or inhibition associated with high initial substrate levels and led to the synthesis of 12 g/L of p-hydroxybenzoic acid in one study. ijrdt.org

Genetic Engineering: Overexpression of key enzymes in the biosynthetic pathway, such as a feedback-insensitive isozyme of 3-deoxy-D-arabino-heptulosonic acid 7-phosphate synthase, can direct more carbon flow towards the desired product. ijrdt.org

These principles of chemical process optimization (DoE) and bioprocess engineering (pH control, fed-batch feeding, genetic modification) are directly applicable to enhancing the synthesis and yield of this compound.

| Parameter | Optimization Strategy | Impact on Yield/Process | Source |

|---|---|---|---|

| Reaction Conditions (General) | Design of Experiments (DoE) | Identifies optimal temperature, concentration, and catalyst load; reveals interactions between variables. | sci-hub.se |

| pH (Biocatalysis) | Adjusting buffer pH to the enzyme's optimum. | Increased product yield by creating a more favorable environment for enzymatic activity. | nih.gov |

| Substrate Addition (Biocatalysis) | Fed-batch reaction strategy. | Achieves higher final product concentrations by avoiding substrate inhibition. | ijrdt.org |

| Enzyme Expression (Biocatalysis) | Overexpression of key pathway enzymes. | Increases carbon flux towards the target molecule, boosting overall production. | ijrdt.org |

Spectroscopic and Structural Characterization of 2 Ethyl 6 Hydroxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It relies on the magnetic properties of atomic nuclei. For 2-Ethyl-6-hydroxybenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be essential for confirming its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the ethyl group's protons (a triplet for the methyl group and a quartet for the methylene group), the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) of these protons would be influenced by their local electronic environments. The coupling between adjacent protons would lead to characteristic splitting patterns, providing further structural insights.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum for this compound would display a unique signal for each chemically non-equivalent carbon atom. This would include signals for the two carbons of the ethyl group, the six carbons of the benzene (B151609) ring, and the carbon of the carboxylic acid group. The chemical shifts of these carbon signals would provide information about their hybridization and the nature of the atoms they are bonded to.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. A sharp peak around 3200-3600 cm⁻¹ would correspond to the O-H stretch of the phenolic hydroxyl group. A strong absorption band around 1680-1710 cm⁻¹ would be attributed to the C=O stretching vibration of the carboxylic acid. Additionally, absorptions corresponding to the C-H bonds of the ethyl group and the C=C bonds of the aromatic ring would be present in the spectrum.

Electronic Spectroscopy for Conjugation and Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, when dissolved in a suitable solvent, would exhibit absorption bands corresponding to the π → π* electronic transitions of the aromatic ring. The presence of the hydroxyl and carboxylic acid groups as substituents on the benzene ring would be expected to influence the wavelength of maximum absorption (λmax) and the molar absorptivity.

Despite a comprehensive search of available scientific literature and databases, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FTIR, UV-Vis) for this compound could be located. Therefore, the detailed research findings and data tables requested in the prompt cannot be provided. The information presented above is a theoretical expectation of the spectroscopic characteristics of this compound based on the known behavior of similar chemical structures.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Molecular Mass Confirmation: In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, with a molecular formula of C9H10O3, the expected monoisotopic mass is approximately 166.06 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]+ at an m/z value corresponding to this mass, confirming the molecular weight of the compound.

Fragmentation Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. While a specific experimental mass spectrum for this compound is not publicly available in the searched literature, a predictive analysis of its fragmentation can be made based on the known fragmentation patterns of similar benzoic acid derivatives.

Key fragmentation pathways for aromatic carboxylic acids often involve the loss of the carboxyl group or parts of it. For this compound, potential fragmentation could include:

Loss of a hydroxyl radical (•OH), resulting in a fragment ion at [M-17]+.

Loss of a water molecule (H2O), particularly due to the ortho-hydroxy group, leading to a fragment ion at [M-18]+.

Loss of the carboxyl group (•COOH), resulting in a fragment ion at [M-45]+.

Cleavage of the ethyl group, leading to the loss of an ethyl radical (•CH2CH3) to give a fragment at [M-29]+, or the loss of ethene (CH2=CH2) via a McLafferty rearrangement if sterically feasible, resulting in a fragment at [M-28]+.

The relative abundance of these and other fragment ions would constitute the mass spectrum, providing a fingerprint for the compound's structure.

Hypothetical Mass Spectrometry Data for this compound:

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 166 | [C9H10O3]+• (Molecular Ion) | - |

| 149 | [C9H9O2]+ | •OH |

| 148 | [C9H8O2]+• | H2O |

| 137 | [C8H9O2]+ | •CH2CH3 |

| 121 | [C8H9O]+ | •COOH |

Note: This table is predictive and based on general fragmentation patterns of similar compounds, as specific experimental data for this compound is not available in the cited literature.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would be necessary to determine its crystalline structure. This would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern can then be analyzed to build a model of the atomic arrangement.

Expected Structural Insights: An XRD study of this compound would reveal:

Molecular Conformation: The dihedral angles between the carboxylic acid group, the hydroxyl group, and the benzene ring. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid group is highly probable and would be confirmed by XRD.

Crystal Packing: The intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules, which dictate how the molecules are arranged in the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

As of the current literature search, a published crystal structure for this compound is not available. Therefore, specific crystallographic data cannot be presented. However, studies on closely related compounds, such as 2,6-dihydroxybenzoic acid and ethyl 2,6-dimethoxybenzoate, have provided detailed structural information, suggesting that this compound would also form a well-defined crystalline structure with significant hydrogen bonding networks. mdpi.comnist.gov

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Note: This table is intentionally left without specific values as experimental X-ray diffraction data for this compound has not been found in the public domain.

Computational and Theoretical Investigations of 2 Ethyl 6 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For aromatic carboxylic acids, DFT calculations, often employing hybrid functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) or 6-311G(d,p), are utilized to optimize molecular geometry and calculate vibrational frequencies. vjst.vnresearchgate.netnih.gov These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmaterialsciencejournal.org

For aromatic systems, these orbitals are typically distributed across the π-system of the ring and the substituents. In hydroxybenzoic acids, the HOMO is often localized on the aromatic ring and the hydroxyl group, while the LUMO may be centered on the carboxylic acid moiety and the ring. The analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attacks. nih.govaimspress.com

Calculations of Mulliken or Natural Bond Orbital (NBO) charges provide quantitative estimates of the electron distribution on each atom, revealing the electrostatic potential and identifying polar regions within the molecule. researchgate.netresearchgate.net

Below is a table of representative electronic parameters calculated for related benzoic acid derivatives using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set |

| Propyl-para-hydroxybenzoate | -6.84 | -1.29 | 5.55 | B3LYP/6-311++G(d,p) researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | B3LYP/6-311G(d,p) materialsciencejournal.org |

This table presents data for illustrative compounds to demonstrate typical values obtained from DFT calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations to understand how a molecule behaves in a larger biological or chemical system.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is instrumental in drug discovery and understanding biological mechanisms. Studies on 2-hydroxybenzoic acid derivatives have identified them as inhibitors of specific enzymes, such as sirtuin 5 (SIRT5). nih.gov

Docking simulations of a 2-hydroxybenzoic acid derivative with SIRT5 revealed key interactions responsible for its inhibitory activity. nih.gov The carboxylate group of the ligand was predicted to form strong electrostatic interactions (salt bridges) and hydrogen bonds with specific amino acid residues like Arginine (Arg105) and Tyrosine (Tyr102) in the binding pocket. nih.gov The adjacent hydroxyl group, a feature shared with 2-Ethyl-6-hydroxybenzoic acid, was found to form a crucial hydrogen bond with a Valine (Val221) residue. nih.gov These findings highlight that the 2-hydroxybenzoic acid moiety can serve as a critical "warhead" for specific and potent binding to protein targets. nih.gov

Table of Predicted Interactions for a 2-Hydroxybenzoic Acid Derivative with SIRT5 nih.gov

| Functional Group of Ligand | Interacting Residue in SIRT5 | Type of Interaction |

|---|---|---|

| Carboxylate | Arg105 | Bidentate Salt Bridge |

| Carboxylate | Tyr102 | Hydrogen Bond |

| Hydroxyl | Val221 | Hydrogen Bond |

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For substituted benzoic acids, a key feature is the potential for intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation and properties.

Theoretical calculations on the related 2-hydroxybenzoic acid have shown the existence of multiple stable conformers. researchgate.net The most stable conformer is one where the carboxyl group is coplanar with the phenyl ring, and a strong intramolecular hydrogen bond is formed between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group. researchgate.net This interaction locks the molecule into a planar, six-membered ring-like structure, enhancing its stability. It is highly probable that this compound would adopt a similar low-energy conformation due to the presence of the ortho-hydroxyl and carboxylic acid groups.

Theoretical Assessment of Aromaticity in Hydroxybenzoic Acid Systems

Aromaticity is a fundamental concept in chemistry describing the high stability of certain cyclic, planar molecules with delocalized π-electrons. While benzene (B151609) is the archetypal aromatic compound, the introduction of substituents can modify the degree of aromaticity. This can be quantified using several theoretical indices.

Commonly used computational indices to assess aromaticity include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of the ring. Large negative NICS values are indicative of strong aromatic character. nih.govmdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index, HOMA evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic one. nih.gov

Para-Delocalization Index (PDI): This electronic index measures the extent of electron sharing between para-positioned carbon atoms in a six-membered ring. mdpi.com

Aromatic Fluctuation Index (FLU): This index also quantifies electron delocalization and is sensitive to slight changes in aromaticity. researchgate.net

Studies on substituted benzenes show that electron-withdrawing and electron-donating groups can alter the electron density and delocalization within the ring, thereby influencing these aromaticity indices. nih.gov For hydroxybenzoic acids, the competing electronic effects of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group, along with the alkyl group, create a complex electronic environment that subtly modulates the ring's aromatic character. Theoretical calculations on a range of hydroxybenzoic acids have been used to correlate these aromaticity indices with their observed chemical and biological activities. nih.gov

Table of Aromaticity Indices for Representative Six-Membered Rings

| Compound | HOMA | NICS(0) (ppm) | PDI |

|---|---|---|---|

| Benzene | 1.000 | -7.6 | 0.101 mdpi.com |

| Cyclohexane | 0.000 | +2.0 | N/A |

This table provides reference values to illustrate the scale and interpretation of common aromaticity indices.

Geometric Aromaticity Indices

Geometric aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), GEO, and the Bird Index (I6), are calculated from the bond lengths of a cyclic system. These indices provide a quantitative measure of the degree of bond length equalization, a key characteristic of aromatic compounds. A HOMA value approaching 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or distorted system.

To populate a data table for the geometric aromaticity indices of this compound, a computational chemistry study would first need to be performed. This would typically involve:

Quantum Chemical Calculations: Optimization of the molecular geometry of this compound using methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).

Bond Length Extraction: Measurement of the carbon-carbon bond lengths within the benzene ring from the optimized geometry.

Index Calculation: Application of the mathematical formulas for HOMA, GEO, and I6 using the calculated bond lengths.

Without such a study, any presented data would be speculative.

Magnetic Aromaticity Indices

Magnetic aromaticity indices, including Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID), quantify the magnetic response of a molecule to an external magnetic field. Aromatic compounds exhibit a diatropic ring current, which results in negative NICS values (shielding) in the center of the ring.

The determination of magnetic aromaticity indices for this compound would require dedicated computational analysis, specifically:

Magnetic Shielding Calculations: Following geometry optimization, further calculations are needed to determine the magnetic shielding tensors at specific points, typically at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)).

ACID Plot Generation: The ACID method involves calculating and plotting the induced magnetic field, providing a visual representation of the electron delocalization pathways.

As no published studies have reported these calculations for this compound, a data table for its magnetic aromaticity indices cannot be constructed.

Future research in the field of computational chemistry focusing on the systematic study of substituted benzoic acids may provide the necessary data to complete a thorough analysis of the aromaticity of this compound.

Biological and Pharmacological Activities of 2 Ethyl 6 Hydroxybenzoic Acid and Its Analogs

Antioxidant and Pro-oxidant Activity Profiles

The antioxidant potential of hydroxybenzoic acid derivatives is significantly influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. semanticscholar.orgnih.govffhdj.com Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. nih.gov The spatial arrangement of these groups is also crucial, with ortho and para positioning relative to the carboxyl group often leading to better antioxidant properties. semanticscholar.org

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH• (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this capacity. nih.govmdpi.com Studies on various hydroxybenzoic acids have shown that their effectiveness in these assays is highly dependent on their chemical structure.

For instance, dihydroxybenzoic acids (DHB) with hydroxyl groups in the ortho and para positions demonstrate stronger activity against certain radicals than those with meta-positioned hydroxyl groups. semanticscholar.org Specifically, 2,3-DHB and 2,5-DHB show high antiradical activity in both DPPH• and ABTS•+ assays. nih.gov In contrast, 2,6-dihydroxybenzoic acid, an analog of the target compound, exhibits negligible activity in the DPPH• assay and very low scavenging capacity against ABTS•+ radicals, with a percent of inhibition (%I) of only 8.12% at a 50 μM concentration. nih.gov This suggests that the substitution pattern significantly impacts the molecule's ability to donate a hydrogen atom to stabilize free radicals.

Table 1: In Vitro Radical Scavenging Activity of Dihydroxybenzoic Acid Analogs

| Compound | DPPH• Scavenging Activity | ABTS•+ Scavenging Activity (% Inhibition at 50 µM) | Source |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | High | 86.40% | nih.gov |

| 2,5-Dihydroxybenzoic acid | High | 80.11% | nih.gov |

| 2,6-Dihydroxybenzoic acid | Negligible | 8.12% | nih.gov |

| 3,4-Dihydroxybenzoic acid | High | 74.51% | nih.gov |

| 3,5-Dihydroxybenzoic acid | Negligible | 60.39% | nih.gov |

The reductant properties of a compound, its ability to donate an electron, are often measured using the Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Capacity (CUPRAC) assays. mdpi.comnih.gov These assays assess the capacity of an antioxidant to reduce a metal ion complex. greenpharmacy.infonih.gov

Similar to radical scavenging, the reducing power of hydroxybenzoic acids is linked to the number and position of hydroxyl groups. Compounds that show strong radical scavenging activity, such as 2,3-DHB, 2,5-DHB, and 3,4-DHB, also exhibit potent reducing capabilities in both FRAP and CUPRAC assays. nih.gov In contrast, 2,6-dihydroxybenzoic acid is among the least effective in these assays, indicating poor electron-donating ability. nih.gov This is consistent with the general observation that the ortho and para positioning of hydroxyl groups enhances antioxidant and reducing properties. semanticscholar.org

Table 2: Reductant Properties of Dihydroxybenzoic Acid Analogs

| Compound | FRAP Activity | CUPRAC Activity | Source |

|---|---|---|---|

| 2,3-Dihydroxybenzoic acid | Strong | Strong | nih.gov |

| 2,5-Dihydroxybenzoic acid | Strong | Strong | nih.gov |

| 2,6-Dihydroxybenzoic acid | Weak | Weak | nih.gov |

| 3,4-Dihydroxybenzoic acid | Strong | Strong | nih.gov |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | Strong | Highest | nih.gov |

Antimicrobial Properties

Hydroxybenzoic acids and their derivatives are known to possess antimicrobial activity against a range of microorganisms, including pathogenic bacteria and fungi. frontiersin.orgglobalresearchonline.net The effectiveness of these compounds is often related to their lipophilicity, which influences their ability to penetrate microbial cell membranes. nih.gov

Several studies have demonstrated the antibacterial potential of hydroxybenzoic acid derivatives. mdpi.com For example, p-hydroxybenzoic acid has shown activity against both Gram-positive and some Gram-negative bacteria. globalresearchonline.net Its esters, known as parabens, are widely used as preservatives due to their broad antimicrobial spectrum. globalresearchonline.net

The antibacterial activity of these compounds is influenced by structural modifications. For instance, increasing the length of the alkyl chain in esters of p-hydroxybenzoic acid enhances their antimicrobial effect by increasing lipophilicity. globalresearchonline.net In a study on derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid, weak to moderate activity was observed against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9-15 mm. researchgate.net Some derivatives showed selectivity against E. coli. researchgate.net

Table 3: Antibacterial Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC or Inhibition Zone) | Source |

|---|---|---|---|

| p-Hydroxybenzoic acid | Gram-positive & Gram-negative bacteria | IC50: 100-170 µg/mL | globalresearchonline.net |

| 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives | S. aureus, E. coli | Inhibition zones: 9-15 mm | researchgate.net |

| 5-(p-hydroxybenzoyl) shikimic acid | E. coli | MIC: 100 µg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | S. aureus | MIC > 100 µg/mL | mdpi.com |

In addition to their antibacterial properties, hydroxybenzoic acids and their analogs have been investigated for their antifungal potential. nih.gov The presence of a free hydroxyl group on the aromatic ring can be important for antifungal action. researchgate.net

Research on 2,4-dihydroxy-6-n-pentylbenzoic acid and its esters has shown that compounds with a free hydroxyl group at the C-4 position have a more pronounced effect against the fungus Cladosporium sphaerospermum. researchgate.net Methyl 2,4-dihydroxy-6-n-pentylbenzoate was found to be a potent inhibitor of this fungus. researchgate.net The parent acid, 2,4-dihydroxy-6-n-pentylbenzoic acid, also demonstrated significant inhibitory activity. researchgate.net In another study, some benzoic acid derivatives showed moderate activity against the plant pathogen Phytophthora sp., with the carboxyl group appearing to be important for this activity. nih.gov

Cytotoxic and Anti-proliferative Effects in Cell Lines

The cytotoxic and anti-proliferative effects of benzoic acid and its derivatives have been evaluated in various cancer cell lines. dergipark.org.tr These compounds have been shown to inhibit cell proliferation and, in some cases, induce apoptosis. nih.gov

Studies have shown that benzoic acid itself can exert a cytotoxic effect on a range of cancer cell lines, including those from the colon, liver, and bone, with IC50 values varying significantly among different cell types. dergipark.org.tr Dihydroxybenzoic acids have been reported to inhibit histone deacetylase (HDAC), an enzyme often dysregulated in cancer. dergipark.org.tr For example, hydroxybenzoic acid has been found to inhibit the HDAC3 enzyme in MCF-7 breast cancer cells, leading to apoptosis. dergipark.org.tr

The cytotoxic effects are dose- and time-dependent. nih.gov For example, 2,4',6-trihydroxy-4-methoxybenzophenone, a derivative, was found to inhibit the proliferation of HT-29 human colon carcinoma cells while having a lesser effect on normal cell lines. nih.gov This compound induced morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. nih.gov

Table 4: Cytotoxic Effects of Benzoic Acid on Various Cancer Cell Lines (48-hour exposure)

| Cell Line | Cancer Type | IC50 (µg/mL) | Source |

|---|---|---|---|

| PC3 | Prostate | 142.3 ± 12.87 | dergipark.org.tr |

| HeLa | Cervical | 85.54 ± 3.17 | dergipark.org.tr |

| HUH7 | Liver | 110.1 ± 7.71 | dergipark.org.tr |

| CaCO2 | Colon | 273.9 ± 19.53 | dergipark.org.tr |

| HT29 | Colon | 670.6 ± 43.26 | dergipark.org.tr |

| MG63 | Bone | 115.6 ± 10.45 | dergipark.org.tr |

Evaluation in Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, HepG2)

Substituted hydroxybenzoic acids have been the subject of research regarding their potential cytotoxic effects on various human cancer cell lines. Studies have explored the activity of these compounds against breast cancer lines (MCF-7, MDA-MB-231) and liver cancer lines (HepG2), among others. nih.govdergipark.org.tr

Research into hydroxybenzoic acid derivatives has shown varied cytotoxic profiles. For instance, in a study involving mitochondria-targeted antioxidants derived from hydroxybenzoic acid, most compounds tested did not exhibit cytotoxic effects on human hepatocarcinoma (HepG2) cells. frontiersin.orgnih.govnih.gov However, two compounds within that study did show cytotoxicity. frontiersin.orgnih.govnih.gov The anti-proliferative activity of certain hydroxybenzoic acids has been linked to the inhibition of enzymes crucial for cancer cell growth. For example, some hydroxybenzoic acids have been found to inhibit histone deacetylase 3 (HDAC3) in MCF-7 breast cancer cells, which leads to the promotion of apoptosis. dergipark.org.tr

The flavonoid metabolite 2,4,6-trihydroxybenzoic acid has been identified as an anti-proliferative agent that can inhibit cyclin-dependent kinase (CDK) activity. nih.govmdpi.com Its ability to enter cells and inhibit proliferation was found to be dependent on the expression of the SLC5A8 transporter. nih.govmdpi.com Other related compounds, such as 3,4-dihydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid, also demonstrated the ability to inhibit the proliferation of cancer cells. mdpi.com Further research has highlighted the dose- and time-dependent cytotoxic effects of other complex derivatives, like 2,4′,6-trihydroxy-4-methoxybenzophenone, on colon (HT-29), breast (MCF-7, MDA-MB231), and cervical (HeLa) cancer cell lines. nih.gov

The following table summarizes the observed cytotoxic activities of various hydroxybenzoic acid derivatives on different cancer cell lines.

| Compound/Derivative | Cell Line(s) | Observed Effect |

| Benzoic Acid | Multiple (incl. HUH7, CaCO2, SW48, HT29) | Varied IC50 values (85.54 to 670.6 µg/ml); induced apoptosis in CaCo-2 cells. dergipark.org.tr |

| Hydroxybenzoic Acid | MCF-7 | Inhibits HDAC3 enzyme, promoting apoptosis. dergipark.org.tr |

| Mitochondria-targeted derivatives (AntiOxBEN₁, AntiOxBEN₂, 16, 18) | HepG2 | No cytotoxic effects observed. frontiersin.orgnih.gov |

| Mitochondria-targeted derivatives (15, 17) | HepG2 | Cytotoxic effects were observed. frontiersin.orgnih.gov |

| 2,4,6-Trihydroxybenzoic acid | Colorectal cancer cells (HCT-116, HT-29) | Inhibits cell proliferation and CDK activity, dependent on SLC5A8 transporter. nih.govmdpi.com |

| 2-Aryl-6-diethylaminoquinazolinones | Hep-G2, MCF-7 | Exhibited potent cytotoxicity, with some compounds having IC50 values between 0.02–0.08 µM. researchgate.net |

Anti-inflammatory Mechanisms and Modulation of Inflammatory Pathways

Hydroxybenzoic acids and their derivatives are recognized for their anti-inflammatory properties. nih.govglobalresearchonline.net These compounds are a subclass of phenolic acids, which are widely studied for their biological activities, including their role in mitigating inflammation. nih.gov The anti-inflammatory effect of these compounds is often associated with their antioxidant capabilities. nih.gov

The mechanisms underlying their anti-inflammatory action involve the modulation of various cellular pathways. For example, certain derivatives of salicylic (B10762653) acid, a well-known hydroxybenzoic acid, have demonstrated potent anti-neuroinflammatory effects. mdpi.com This was achieved by decreasing the levels of specific chemokines, such as CXCL10 and CCL2, which are instrumental in the recruitment and migration of leukocytes to sites of inflammation. mdpi.com Similarly, protocatechuic acid, another benzoic acid derivative, has been noted for its anti-neuroinflammatory properties. nih.gov

Research has also shown that p-hydroxybenzoic acid and its derivatives can inhibit edema induced by acetic acid, providing further evidence of their anti-inflammatory potential. globalresearchonline.net The collective findings suggest that hydroxybenzoic acids can interfere with inflammatory processes, highlighting their potential as modulators of inflammatory pathways. globalresearchonline.net

Neuroprotective Potential and Enzyme Inhibition

Derivatives of hydroxybenzoic acid have been investigated for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov A key strategy in this area involves the development of dual-target compounds that can address multiple pathological factors, such as oxidative stress and impaired cholinergic transmission. frontiersin.orgnih.gov

Studies have shown that certain hydroxybenzoic acid derivatives can significantly prevent cytotoxicity induced by amyloid-beta (Aβ) in human neuroblastoma (SH-SY5Y) cells. frontiersin.orgnih.govnih.gov This suggests a potential to interfere with the neurotoxic cascade associated with Alzheimer's disease. The neuroprotective effects of these phenolic acids are also linked to their antioxidant properties, which help in reducing oxidative stress, a common factor in neuronal cell death. nih.govnih.gov

A comparative study of two phenolic acid metabolites, 4-hydroxybenzoic acid (HBA) and protocatechuic acid (PCA), revealed both shared and distinct neuroprotective actions. nih.gov Both compounds were effective in protecting primary cerebellar granule neurons from oxidative stress induced by hydrogen peroxide. nih.gov However, their effects diverged when faced with other neurotoxic stressors. HBA provided significant protection against glutamate-induced excitotoxicity, a process involving the overstimulation of neuronal cells. nih.gov In contrast, PCA was effective against nitrosative stress, which is associated with neuroinflammation, but offered no protection against glutamate (B1630785) excitotoxicity. nih.gov

A significant aspect of the neuroprotective potential of hydroxybenzoic acid derivatives lies in their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Numerous studies have identified various hydroxybenzoic acids and their synthetic derivatives as effective inhibitors of both AChE and BChE. nih.govaip.org Research has focused on creating dual-target ligands that combine cholinesterase inhibition with antioxidant properties. frontiersin.orgnih.gov Structure-activity relationship studies have revealed that modifications, such as the length of a carbon chain spacer, can influence the inhibitory potency and selectivity towards either AChE or BChE. frontiersin.orgnih.gov For instance, certain derivatives with shorter spacers were found to be potent BChE inhibitors, while those with longer chains were more effective against AChE. frontiersin.orgnih.govnih.gov Kinetic analyses suggest that these inhibitors can act via a non-competitive mechanism, binding to both the catalytic active site and the peripheral anionic site of the enzymes. frontiersin.orgmdpi.com

The following table presents the inhibitory concentrations (IC₅₀) of selected hydroxybenzoic acid derivatives against AChE and BChE.

| Compound | Target Enzyme | IC₅₀ |

| AntiOxBEN₁ | BChE | 85 ± 5 nM |

| Compound 15 | BChE | 106 ± 5 nM |

| Compound 17 | AChE | 7.7 ± 0.4 µM |

| Compound 18 | AChE | 7.2 ± 0.5 µM |

| Methyl syringate | AChE | 5.50 µmol/µmol AChE |

| 4-hydroxyphenylacetic acid | AChE | 6.24 µmol/µmol AChE |

(Data sourced from references frontiersin.orgnih.govnih.gov)

Other Bioactivities Observed in Substituted Hydroxybenzoic Acids

Hydroxybenzoic acids are naturally occurring phenolic compounds that play a vital role in plant physiology, particularly in defense responses to both biotic and abiotic stresses. nih.govmdpi.com These compounds are ubiquitously distributed in plant tissues and their accumulation is often a response to environmental challenges. mdpi.com

In response to pathogens, such as the fungus Alternaria solani that causes early blight in tomatoes, benzoic acid and its hydroxylated derivatives like ρ-hydroxybenzoic acid can induce plant defense mechanisms. mdpi.com They trigger the biosynthesis of salicylic acid, a key phytohormone in activating systemic acquired resistance against a wide range of pathogens. mdpi.com Furthermore, these compounds enhance the plant's antioxidant defense system, including enzymes like peroxidase and catalase, to manage the oxidative stress caused by infection. mdpi.com As allelochemicals in root exudates, they can also exhibit antimicrobial effects, for instance, inhibiting pathogens in the soil. nih.govmdpi.com

Substituted hydroxybenzoic acids also contribute to a plant's resilience against abiotic stresses. Exogenous application of 4-hydroxybenzoic acid has been shown to improve the tolerance of wheat plants to drought and freezing. cas.cz This demonstrates their function in helping plants adapt to adverse environmental conditions. cas.cz

Beyond their roles in plants and as neuroprotective agents, substituted hydroxybenzoic acids exhibit modulatory effects on various enzymes relevant to human health.

Antihyaluronidase Activity: Hyaluronidase (B3051955) is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of this enzyme is of interest in various therapeutic contexts. Polyphenolic compounds, including derivatives of hydroxybenzoic acid, have been shown to inhibit hyaluronidase activity. nih.gov This inhibitory action is often linked to the number and position of hydroxyl groups on the compound's aromatic ring. nih.gov

Thyroid Peroxidase Inhibition: Thyroid peroxidase (TPO) is a key enzyme in the synthesis of thyroid hormones. mdpi.comnih.gov Its inhibition can be a therapeutic strategy for managing hyperthyroidism. nih.gov Various phenolic compounds, including those structurally related to hydroxybenzoic acids, have been identified as TPO inhibitors. mdpi.comsemanticscholar.org Studies have determined the inhibitory concentrations and the mode of inhibition for several of these compounds. For example, rosmarinic acid acts as a competitive inhibitor, while chlorogenic acid is a noncompetitive inhibitor of TPO. mdpi.com

The table below lists the half-maximal inhibitory concentrations (IC₅₀) of selected phenolic compounds against thyroid peroxidase.

| Compound | IC₅₀ (mM) | Mode of Inhibition |

| Rosmarinic acid | 0.004 | Competitive |

| Chlorogenic acid | - | Noncompetitive |

| Quercetin | - | Uncompetitive |

| Rutin | 1.44 | Competitive |

| Sinapinic acid | EFC₅₀ = 25.42 µg/mL | Competitive |

| Catechin | EFC₅₀ = 29.76 µg/mL | Competitive |

(Data sourced from references mdpi.comnih.govsemanticscholar.org)

Biosynthesis, Metabolism, and Natural Occurrence

Natural Sources and Isolation of 2-Ethyl-6-hydroxybenzoic Acid and Related Structures

The natural occurrence of this compound itself is not widely documented in scientific literature. However, its core structure, 2-hydroxy-6-alkylbenzoic acid, is found in various natural sources, suggesting that biosynthetic pathways for such compounds exist in nature.

While many simple hydroxybenzoic acids are common plant secondary metabolites, the 6-alkylated versions are rarer. The most prominent examples of naturally occurring 2-hydroxy-6-alkylbenzoic acids are ginkgolic acids, which are found in the leaves and fruits of Ginkgo biloba. nih.gov These compounds feature a long alkyl chain at the C6 position of the salicylic (B10762653) acid core. nih.gov Another related compound, 2-(10-heptadecenyl)-6-hydroxybenzoic acid, has also been identified, further demonstrating that plants possess the enzymatic machinery to produce this structural motif. hmdb.ca Additionally, other alkylated hydroxybenzoic acids, such as 2,4-dihydroxy-6-propylbenzoic acid (divarinic acid), have been isolated from lichens. nih.gov

The simpler, non-alkylated parent compounds are ubiquitous. Salicylic acid (2-hydroxybenzoic acid), p-hydroxybenzoic acid, and gallic acid (3,4,5-trihydroxybenzoic acid), for instance, are found in a wide variety of plants, including grapes (Vitis vinifera), mangoes (Mangifera indica), olives (Olea europaea), and willows (Salix spp.). nih.govnih.gov

Table 1: Natural Occurrence of Selected Hydroxybenzoic Acids and Related Structures

| Compound | General Class | Example Natural Source(s) |

|---|---|---|

| Ginkgolic Acids | 2-Hydroxy-6-alkylbenzoic Acid | Ginkgo biloba |

| 2,4-Dihydroxy-6-propylbenzoic acid | Alkylated Hydroxybenzoic Acid | Lichens |

| 6-Methylsalicylic Acid | 2-Hydroxy-6-alkylbenzoic Acid | Penicillium spp. (fungi) |

| Salicylic Acid | Hydroxybenzoic Acid | Willow (Salix spp.) bark |

Microorganisms, particularly fungi and bacteria, are a significant source of alkylated aromatic compounds. Although this compound has not been reported as a common microbial metabolite, its close structural analog, 6-methylsalicylic acid (6-MSA) , is a well-known fungal and bacterial product. nih.gov It is produced by numerous species, including the fungi Penicillium patulum and Phyllosticta species, and the bacterium Mycobacterium phlei. nih.govacs.org In some fungi, 6-MSA serves as a precursor for the mycotoxin patulin. caymanchem.com

Furthermore, microorganisms like Escherichia coli and Corynebacterium glutamicum have been metabolically engineered to produce various simple hydroxybenzoic acids, such as 2-hydroxybenzoic acid and 4-hydroxybenzoic acid, from glucose by introducing specific enzymatic pathways. researchgate.netsciepublish.comnih.gov

Enzymatic Pathways Involved in Hydroxybenzoic Acid Biosynthesis

The biosynthesis of the hydroxybenzoic acid scaffold and its alkyl substituents involves two primary and distinct metabolic routes: the shikimate pathway for the aromatic core and polyketide biosynthesis for the alkyl side chain.

The shikimate pathway is the central route for the biosynthesis of aromatic compounds in plants and microorganisms. wikipedia.orgresearchgate.net This seven-step pathway converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, a critical branch-point intermediate. nih.govfrontiersin.org

From chorismate, dedicated enzymes produce the various isomers of hydroxybenzoic acid:

4-Hydroxybenzoic acid is formed by the action of chorismate pyruvate-lyase (UbiC), which cleaves pyruvate (B1213749) from chorismate. sciepublish.comnih.gov

2-Hydroxybenzoic acid (salicylic acid) is typically synthesized in a two-step process involving isochorismate synthase (ICS) and isochorismate pyruvate-lyase (IPL). researchgate.net

3-Hydroxybenzoic acid can be formed via 3-hydroxybenzoate synthase. sciepublish.com

This pathway accounts for the formation of the C6-C1 (benzene ring plus a carboxyl group) backbone and the placement of hydroxyl groups, but it does not explain the addition of an alkyl substituent at the C6 position.

The formation of 6-alkylated hydroxybenzoic acids is characteristic of the polyketide biosynthesis pathway, which is mechanistically similar to fatty acid synthesis. wikipedia.org These pathways are catalyzed by large, multi-domain enzymes known as polyketide synthases (PKSs).

The biosynthesis of the close analog, 6-methylsalicylic acid (6-MSA), provides a clear model. It is synthesized by a Type I PKS called 6-methylsalicylic acid synthase (6-MSAS). researchgate.netresearchgate.net The process proceeds as follows:

Starter Unit: One molecule of acetyl-CoA is loaded onto the enzyme.

Extender Units: Three successive molecules of malonyl-CoA are condensed, with each condensation adding a two-carbon unit to the growing chain. researchgate.net

Processing: The enzyme's ketoreductase (KR) and dehydratase (DH) domains perform selective reductions and dehydrations on the growing polyketide chain. cam.ac.uk

Cyclization and Aromatization: The resulting tetraketide chain is folded and undergoes an intramolecular condensation reaction, followed by aromatization to form the 6-methylsalicylic acid ring, which is then released from the enzyme. cam.ac.uk

The biosynthesis of this compound would likely follow a similar PKS-mediated pathway. The formation of the ethyl group could be achieved through one of two primary mechanisms:

Alternative Starter Unit: Use of a propionyl-CoA molecule as the starter unit instead of acetyl-CoA.

Specialized Extender Unit: Incorporation of an ethylmalonyl-CoA extender unit during chain elongation, a known strategy used by some PKSs to introduce ethyl branches into polyketide structures. nih.govescholarship.org

Metabolic Fate and Conjugation Reactions of Hydroxybenzoic Acids

Once formed or ingested, hydroxybenzoic acids and related phenolic compounds undergo metabolic transformations, primarily through Phase II conjugation reactions, to facilitate their detoxification and excretion. ntu.edu.sgreactome.org These reactions attach small, polar endogenous molecules to the xenobiotic, thereby increasing its water solubility. nih.govlibretexts.org

The principal conjugation reactions for hydroxybenzoic acids include:

Glucuronidation: This is a major, high-capacity pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a hydroxyl or carboxyl group on the substrate. libretexts.org

Sulfation: Catalyzed by sulfotransferases, this reaction involves the conjugation of a sulfonate group to a phenolic hydroxyl group, forming a highly polar sulfate (B86663) ester. libretexts.org

Amino Acid Conjugation: The carboxylic acid group of benzoic acids can be conjugated with amino acids, most commonly glycine, to form hippuric acid derivatives.

The presence of an ethyl group on the aromatic ring of this compound would likely make it a substrate for these same enzyme systems. The alkyl group itself could also be a target for Phase I oxidative metabolism (e.g., hydroxylation), but the primary clearance mechanism for the phenolic acid structure would be conjugation. The specific route and rate of metabolism can vary significantly between different organisms and the specific structure of the compound.

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Substituent Position and Number on Biological Activities

The biological activities of benzoic acid derivatives are significantly influenced by the nature, number, and position of substituents on the aromatic ring. While direct studies on 2-Ethyl-6-hydroxybenzoic acid are limited, research on analogous compounds, such as other alkyl-substituted hydroxybenzoic acids, provides valuable insights into the probable impact of its unique substitution pattern.

The presence and position of hydroxyl (-OH) groups are critical determinants of the antioxidant and antiradical efficacy of hydroxybenzoic acids. It is generally observed that an increase in the number of hydroxyl groups correlates with enhanced antioxidant properties. nih.gov For instance, gallic acid, with three hydroxyl groups, demonstrates higher antiradical activity than protocatechuic acid, which has two. nih.gov The relative positioning of these groups is also crucial; dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions tend to show stronger activity against superoxide (B77818) radicals compared to those with meta-positioned hydroxyls. nih.gov

In terms of antimicrobial activity, the addition of a hydroxyl group at the ortho (2-position) of the benzoic acid ring has been shown to enhance the antibacterial effect against certain strains like E. coli, reducing the time required to eliminate the bacterial cells. nih.gov Conversely, attaching a hydroxyl or methoxyl substituent at other positions can sometimes weaken the antibacterial effect compared to the parent benzoic acid. nih.gov

The introduction of alkyl groups, such as the ethyl group in this compound, also modulates biological activity. In the context of antimicrobial properties, increasing the length of an alkyl chain on parabens (esters of 4-hydroxybenzoic acid) generally leads to an increased antimicrobial effect. This is attributed to a decrease in polarity, which facilitates the compound's passage across the microbial cell wall. globalresearchonline.net Research on 2-hydroxy-6-methylbenzoic acid, a close structural analog, indicates its role as a key structural moiety in various antibiotic and anticancer agents. caymanchem.com This suggests that the alkyl group at the 6-position, adjacent to the hydroxyl group, is important for certain biological activities.

The combination of substituents, as seen in this compound, likely results in a unique profile of activity. The ortho-hydroxyl group is a key feature of salicylic (B10762653) acid and is associated with anti-inflammatory properties. The presence of an ethyl group at the 2-position may influence the compound's lipophilicity and steric interactions with biological targets, potentially altering its potency or selectivity.

Table 1: Influence of Substituents on the Biological Activity of Benzoic Acid Derivatives This table is based on data from structurally similar compounds to infer potential activities of this compound.

| Substituent/Feature | Position | Observed Effect on Activity | Reference Compound(s) |

| Hydroxyl (-OH) | 2- (ortho) | Enhances antibacterial and anti-inflammatory activity. nih.govsci-hub.se | Salicylic acid |

| Hydroxyl (-OH) | Multiple | Increased number generally enhances antioxidant activity. nih.gov | Gallic acid, Protocatechuic acid |

| Alkyl (e.g., -CH3) | 6- | Key moiety for antibiotic and anticancer properties. caymanchem.com | 2-hydroxy-6-methylbenzoic acid |

| Alkyl Chain Length | - | Increased length can enhance antimicrobial activity. globalresearchonline.net | Parabens |

Elucidation of Molecular Mechanisms Underlying Observed Activities

The molecular mechanisms of action for hydroxybenzoic acids are diverse and depend on their specific structural features. For salicylates, a major mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. sci-hub.senih.gov Salicylic acid can modulate the enzymatic activity of COX-1, leading to a decrease in the formation of these inflammatory mediators. wikipedia.org More recent studies also suggest that salicylic acid and its derivatives can modulate signaling through the transcription factor NF-κB, which plays a central role in inflammatory processes. sci-hub.se

The antioxidant activities of hydroxybenzoic acids are often attributed to their ability to scavenge free radicals, such as the hydroxyl radical, and to chelate transition metals. nih.gov The hydroxyl groups on the benzene (B151609) ring are crucial for this activity, as they can donate a hydrogen atom to neutralize free radicals.

In the context of antimicrobial action, the mechanism for benzoic acid and its derivatives often involves the disruption of cellular processes. As weak acids, they can cross the microbial cell membrane in their undissociated form. Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and an anion. This leads to the acidification of the cytoplasm and an accumulation of the anion, which can disrupt metabolic processes and inhibit microbial growth. nih.govijarsct.co.in The lipophilicity of the molecule, which can be modified by alkyl substituents, plays a significant role in its ability to penetrate the cell membrane. globalresearchonline.net

For compounds structurally similar to this compound, such as other benzoic acid derivatives, specific molecular targets have been identified. For instance, certain derivatives have been shown to promote the activity of the ubiquitin-proteasome system and the autophagy-lysosome pathway, which are crucial for protein degradation and cellular homeostasis. nih.gov In silico studies have suggested that these compounds can bind to and activate enzymes like cathepsins B and L. nih.gov

Table 2: Potential Molecular Mechanisms of this compound Based on Related Compounds

| Biological Activity | Potential Molecular Mechanism | Key Structural Feature(s) |

| Anti-inflammatory | Inhibition of COX enzymes, modulation of NF-κB signaling. sci-hub.senih.gov | 2-hydroxyl group |

| Antioxidant | Scavenging of free radicals, chelation of transition metals. nih.gov | 6-hydroxyl group |

| Antimicrobial | Disruption of cell membrane, acidification of cytoplasm. nih.govijarsct.co.in | Carboxylic acid, lipophilicity influenced by ethyl group |

| Cellular Homeostasis | Activation of proteostasis network modules (e.g., cathepsins). nih.gov | Benzoic acid scaffold |

Advanced Methodologies in 2 Ethyl 6 Hydroxybenzoic Acid Research

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental for the separation and quantification of 2-Ethyl-6-hydroxybenzoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, each with specific applications and methodological considerations.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted benzoic acids. The separation of isomers, such as different hydroxybenzoic acids, can be challenging due to their similar hydrophobic properties. sielc.com However, reversed-phase HPLC, often coupled with mass spectrometry (MS), provides a robust platform for their analysis. vu.edu.au

Methodologies often employ C18 or specialized columns like biphenyl (B1667301) stationary phases to achieve separation. vu.edu.aunih.gov The mobile phase composition is critical; typical systems involve a gradient elution with a mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). vu.edu.auoregonstate.edu The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is commonly performed using ultraviolet (UV) detectors, as the benzene (B151609) ring is a strong chromophore, or more specific and sensitive mass spectrometry detectors (e.g., ESI-MS/MS). vu.edu.auhelixchrom.com Micellar liquid chromatography (MLC), using surfactants like sodium dodecylsulfate (SDS) in the mobile phase, has also been shown to effectively separate hydroxybenzoic acid isomers. nih.gov

| Stationary Phase (Column) | Mobile Phase Composition | Detection Method | Analyte Class | Reference |

|---|---|---|---|---|

| Reversed-phase biphenyl | Methanol/water mobile phase acidified with formic acid | ESI-MS/MS | Monohydroxybenzoic acid isomers | vu.edu.au |

| C18 UHPLC (100 × 2.1mm, 1.8 µm) | 0.1% SDS in 1.84 mM sulfuric acid (pH 2.43) | Not Specified | Dihydroxybenzoic acid isomers | nih.gov |

| Primesep D | Not Specified | Not Specified | Dihydroxybenzoic acid isomers | sielc.com |

| SHARC 1 | Acetonitrile, Methanol, Formic acid, Ammonium formate, Triethylamine | UV, LC/MS | Dihydroxybenzoic acid isomers | sielc.com |

| Zorbax SB-Aq (5 µm, 4.6 x 250 mm) | Gradient of A (0.1% triethylamine, pH 4.0 with orthophosphoric acid) and B (Acetonitrile:Methanol:Water 700:200:100 v/v/v) | UV (205 nm) | Trifluoro benzoic acid and impurities | ekb.eg |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for the analysis of benzoic acid derivatives. Due to the low volatility and polar nature of the carboxylic acid and hydroxyl groups, chemical derivatization is a necessary step prior to GC analysis. nih.govnih.gov This process modifies the functional groups to increase the analyte's volatility and thermal stability, making it suitable for the GC environment. nih.gov

Common derivatization strategies include methylation or trialkylsilylation to block the acidic carboxylic group and the phenolic hydroxyl group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov The separation is typically achieved on non-polar fused silica (B1680970) capillary columns. The subsequent mass spectrometry analysis allows for the identification and quantification of the compounds based on their specific fragmentation patterns. nih.govnih.gov The electron ionization (EI) induced fragmentation can provide characteristic ions that help in distinguishing between different positional isomers. nih.gov

| Derivatization Agent(s) | Derivatization Target | Column Type | Detection | Analyte Class | Reference |

|---|---|---|---|---|---|

| Methylation, Trialkylsilylation, Acetylation, Perfluoroacylation | Carboxylic acid, Hydroxyl, Amino, Mercapto groups | Fused silica capillary (non-polar stationary phase) | MS (Electron Ionization) | Isomers of hydroxy, mercapto, and amino benzoic acids | nih.govnih.gov |

| N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) + Trimethylchlorosilane (TMCS) | Phenolic and benzoic compounds | Not specified | MS | Flavonoids, phenolic and benzoic acids | nih.gov |

Thermal Analysis Techniques for Stability and Phase Behavior

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid materials, including their thermal stability, melting point, and phase transitions.